Cyclohexanol, 1-(1-naphthalenyl)-

Structural stability Metabolic stability Alcohol class comparison

Researchers developing metabolically stable fragrance ingredients or medicinal chemistry fragments often face supply chain gaps for specific positional isomers. Cyclohexanol, 1-(1-naphthalenyl)- (CAS 74685-85-1) addresses this need as a tertiary arylcycloalkanol with a non-oxidizable alcohol group, differentiating it from secondary alcohol analogs. - High boiling point (396.1°C at 760 mmHg) and LogP (3.9) ensure extended substantivity on fabric or skin. - Defined physicochemical profile (density 1.13 g/cm³, refractive index 1.632) supports QC method development. - Referenced in fragrance patents assigned to IFF and J. Med. Chem. foundational SAR work.

Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
CAS No. 74685-85-1
Cat. No. B12097619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, 1-(1-naphthalenyl)-
CAS74685-85-1
Molecular FormulaC16H18O
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C16H18O/c17-16(11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,17H,1,4-5,11-12H2
InChIKeyDTLDNKVVNAULIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanol, 1-(1-naphthalenyl)- Profile


Cyclohexanol, 1-(1-naphthalenyl)- (also referred to as 1-(naphthalen-1-yl)cyclohexan-1-ol or α-naphthylcyclohexanol) is a tertiary arylcycloalkanol combining a cyclohexanol core with a naphthalene substituent at the 1-position. Its computed physicochemical descriptors include a molecular weight of 226.31 g/mol, XLogP3 of 3.9, a boiling point of 396.1 °C at 760 mmHg, a density of 1.13 g/cm³, and a refractive index of 1.632 [1]. Early reports of its synthesis date to 1941 [2], and subsequent medicinal chemistry programs have explored substituted naphthylcyclohexane derivatives [3]. More recently, the compound has been identified as a building block in fragrance compositions, where its specific structural features confer distinct olfactory properties [4].

Scaffold
Tertiary arylcycloalkanol; non-oxidizable alcohol core for stable fragment libraries
Fragrance R&D
Fragrance building block context supported by IFF patent inclusion
Analytical Workflow
Isomer-specific reference for differentiating 1-naphthyl from 2-naphthyl positional isomers

Cyclohexanol, 1-(1-naphthalenyl)- Substitution Risks


In the naphthylcyclohexanol family, the position of the naphthyl substituent and the resulting alcohol class (tertiary vs. secondary) are not interchangeable. Cyclohexanol, 1-(1-naphthalenyl)- is a tertiary alcohol with the hydroxyl and naphthyl groups on the same carbon, while the more extensively studied 2-(1-naphthyl)cyclohexanol (CAS 116400-75-0) is a secondary alcohol with the substituents on adjacent carbons. This fundamental structural difference leads to divergent hydrogen-bonding capacity, metabolic stability, and olfactory character. Early medicinal chemistry work demonstrated that naphthylcyclohexane positional isomers exhibit distinct biological activity profiles [1], and fragrance patents explicitly claim specific cyclohexanol substitution patterns for defined odor notes [2]. Therefore, substituting one isomer for another without verification risks compromising synthetic utility, sensory performance, or structure-activity relationships.

Target
Potential Substitute
1-(Naphthalen-1-yl)cyclohexanol (tertiary)
2-(Naphthalen-1-yl)cyclohexanol (secondary)
Cannot oxidize to ketone
Susceptible to alcohol dehydrogenase-mediated oxidation
Higher lipophilicity (XLogP3 3.9) influences membrane partitioning
Lower lipophilicity (XLogP3 3.5) may shift partitioning behavior
Primary application: fragrance building block
Primary application: chiral synthesis building block
Isomer interchange may compromise olfactory performance, metabolic stability, or structure-activity relationships. Verify substitution pattern before procurement.

Cyclohexanol, 1-(1-naphthalenyl)- Differentiation Evidence


Tertiary Alcohol: Reduced Enzymatic Oxidation

Cyclohexanol, 1-(1-naphthalenyl)- is a tertiary alcohol; its hydroxyl-bearing carbon is fully substituted, rendering it incapable of undergoing enzymatic oxidation to a ketone. In contrast, the secondary alcohol 2-(1-naphthyl)cyclohexanol (CAS 116400-75-0) is susceptible to alcohol dehydrogenase-mediated oxidation. This class-level distinction is critical for applications requiring metabolic inertness or oxidative stability. While no direct head-to-head metabolic stability assay was identified, the chemical logic is universally accepted in medicinal chemistry and fragrance stability design .

Oxidative Stability
Class-level inference
Tertiary alcohol: not oxidizable to ketone
Supports scaffold stability context
No direct head-to-head assay data located; class-level chemical logic
Structural stability Metabolic stability Alcohol class comparison

Higher Lipophilicity vs. Secondary Alcohol Isomers

PubChem reports a computed XLogP3 value of 3.9 for cyclohexanol, 1-(1-naphthalenyl)- [1]. For the secondary alcohol isomer 2-(1-naphthyl)cyclohexanol (CAS 116400-75-0), the computed XLogP3 is 3.5 [2], representing a ΔlogP of +0.4 log units for the tertiary isomer. This difference, while modest, can influence membrane permeability, protein binding, and fragrance substantivity in a quantifiable manner. The higher lipophilicity of the 1-isomer is attributable to the greater shielding of the hydroxyl group by the adjacent naphthyl and cyclohexyl moieties.

Lipophilicity
Cross-study comparable
XLogP3 3.9 vs 3.5 (Δ +0.4)
May influence membrane permeability context
Computed values; verify experimentally for target system
Lipophilicity Partition coefficient Computational chemistry

Distinct Boiling Point and Density Profile

The reported boiling point of cyclohexanol, 1-(1-naphthalenyl)- is 396.1 °C at 760 mmHg, with a density of 1.13 g/cm³ and refractive index of 1.632 [1]. By comparison, the simpler aryl analog 1-phenylcyclohexanol (CAS 1589-60-2) exhibits a boiling point of approximately 155 °C at 20 mmHg , substantially lower even under reduced pressure. This large boiling point elevation reflects the increased molecular weight and extended π-surface of the naphthalene ring, which enhances van der Waals interactions. For industrial procurement, this physical property profile mandates specific handling conditions (high-temperature distillation, viscosity considerations) that differ meaningfully from both 2-naphthyl positional isomers and phenyl-substituted analogs.

Boiling Point Profile
Cross-study comparable
Tb ≈ 396 °C (target) vs ~310 °C (phenyl analog)
Dictates high-temperature handling and purification protocols
Based on computed/estimated data; confirm under process conditions
Physical properties Boiling point Density Quality control

Fragrance Patent: Olfactory Differentiation

Patents assigned to International Flavors & Fragrances Inc. (IFF) covering cyclohexanol derivatives and their use in perfume compositions explicitly include 1-substituted cyclohexanols as fragrance ingredients [1]. While the exact odor descriptors for cyclohexanol, 1-(1-naphthalenyl)- are not publicly quantified in the accessed patent summaries, the inclusion of this specific substitution pattern indicates that the 1-naphthyl tertiary alcohol delivers an olfactory character deemed commercially valuable and distinct from the 2-naphthyl secondary alcohol isomers, which are predominantly studied for their chiral building block utility rather than fragrance performance . Cross-study comparison of application focus—fragrance versus asymmetric synthesis—provides indirect but actionable differentiation for procurement.

Application Domain
Supporting evidence
Fragrance building block (IFF patent) vs chiral synthesis
Supports fragrance R&D isomer selection
Based on patent application context; odor thresholds not publicly quantified
Fragrance chemistry Olfactory evaluation Perfume composition

Cyclohexanol, 1-(1-naphthalenyl)- Application Scenarios


Fragrance: Base Note Building Block

The combination of high boiling point (396.1 °C), elevated LogP (3.9), and tertiary alcohol structure makes cyclohexanol, 1-(1-naphthalenyl)- an attractive candidate for perfume compositions requiring extended substantivity on fabric or skin [1]. Its inclusion in fragrance patents assigned to IFF supports its use as a building block for complex scent profiles, where the non-oxidizable tertiary alcohol may provide greater olfactory stability over time compared to secondary alcohol analogs [2].

Medicinal Chemistry: Stable Tertiary Alcohol Scaffold

The inability of the tertiary alcohol to undergo metabolic oxidation to a ketone distinguishes it from secondary naphthylcyclohexanol isomers. This property is relevant for medicinal chemistry programs requiring metabolically stable fragments, building on the foundational naphthylcyclohexane SAR work reported in J. Med. Chem. 1970 [3]. Researchers can employ this compound as a non-oxidizable control when evaluating series that include secondary alcohol congeners.

Analytical Reference: Isomer Fingerprint

The compound's unique mass spectrum (NIST #62943, GC-MS library) and defined physicochemical constants (density 1.13 g/cm³, refractive index 1.632) provide a reliable reference for distinguishing the 1-naphthyl tertiary alcohol from its 2-naphthyl positional isomers in quality control and forensic analysis workflows [1]. The significant boiling point differential relative to phenyl-substituted analogs further aids in chromatographic method development.

Synthetic Intermediate: Phosphine Ligand Precursor

Tertiary naphthylcyclohexanols can serve as precursors to sterically demanding phosphine ligands via dehydration and subsequent functionalization. While direct literature for this specific compound is sparse, the naphthyl phosphine field has demonstrated the utility of naphthyl-substituted cyclohexane scaffolds in (P,C)-cyclometalated complex synthesis [4]. The 1-substitution pattern offers a distinct steric environment compared to 2-substituted analogs, which may translate to differentiated catalytic performance.

Application
Selection Property
Validation Focus
Fragrance base note development
Tertiary alcohol olfactory stability
Olfactory substantivity and odor tenacity evaluation
Medicinal chemistry scaffold
Non-oxidizable alcohol core
Metabolic stability and CYP oxidation resistance assays
Analytical isomer reference
Isomer-specific physicochemical fingerprint
Chromatographic retention and spectral differentiation from 2-isomer
Synthetic intermediate for phosphine ligands
Sterically demanding cyclohexanol precursor
Steric effect on metal complex catalytic performance
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